1-chloro-2-methylpropan-2-yl carbonochloridate
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Overview
Description
1-chloro-2-methylpropan-2-yl carbonochloridate is an organic compound belonging to the class of chloroformates. It is a colorless liquid with a pungent odor and is highly reactive. This compound is widely used in different industries and research fields due to its versatile properties.
Preparation Methods
1-chloro-2-methylpropan-2-yl carbonochloridate can be synthesized through various synthetic routes. One common method involves the reaction of 2-chloro-2-methylpropane with phosgene under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure safety and efficiency.
In industrial production, the process is scaled up with appropriate safety measures to handle the highly reactive nature of phosgene. The reaction conditions are optimized to maximize yield and purity of the final product.
Chemical Reactions Analysis
1-chloro-2-methylpropan-2-yl carbonochloridate undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Common reagents for these reactions include alcohols, amines, and thiols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-chloro-2-methylpropanol and carbon dioxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-chloro-2-methylpropan-2-yl carbonochloridate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is utilized in the modification of biomolecules for research purposes.
Medicine: It serves as a building block in the synthesis of certain medicinal compounds.
Industry: It is employed in the production of polymers and other industrial chemicals due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of 1-chloro-2-methylpropan-2-yl carbonochloridate involves its high reactivity towards nucleophiles. The chlorine atom in the compound is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted products depending on the nucleophile involved. The molecular targets and pathways are primarily determined by the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
1-chloro-2-methylpropan-2-yl carbonochloridate can be compared with other similar compounds such as:
1-chloro-2-methylpropyl chloroformate: This compound has a similar structure but differs in its reactivity and applications.
2-chloro-2-methylpropane: While structurally related, this compound does not possess the chloroformate functional group and thus has different chemical properties and uses.
1-chloro-2-methyl-2-phenylpropane: This compound has an additional phenyl group, which alters its reactivity and applications.
The uniqueness of this compound lies in its chloroformate functional group, which imparts high reactivity and versatility in various chemical reactions and applications.
Properties
CAS No. |
38254-52-3 |
---|---|
Molecular Formula |
C5H8Cl2O2 |
Molecular Weight |
171 |
Purity |
95 |
Origin of Product |
United States |
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